
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, a bromoethyl group at the 9 position, and a decyl chain also at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This is followed by the alkylation of the 9 position with a bromoethyl group and a decyl chain. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove bromine atoms or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms and the bromoethyl group play a crucial role in facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-bis(n-octyl)fluorene: Similar in structure but with octyl chains instead of a decyl chain and a bromoethyl group.
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: Contains bromohexyl groups instead of a decyl chain and a bromoethyl group.
Uniqueness
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is unique due to the presence of both a bromoethyl group and a decyl chain at the 9 position. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
874353-21-6 |
|---|---|
Formule moléculaire |
C25H31Br3 |
Poids moléculaire |
571.2 g/mol |
Nom IUPAC |
2,7-dibromo-9-(2-bromoethyl)-9-decylfluorene |
InChI |
InChI=1S/C25H31Br3/c1-2-3-4-5-6-7-8-9-14-25(15-16-26)23-17-19(27)10-12-21(23)22-13-11-20(28)18-24(22)25/h10-13,17-18H,2-9,14-16H2,1H3 |
Clé InChI |
XBEJQVDFWCELTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


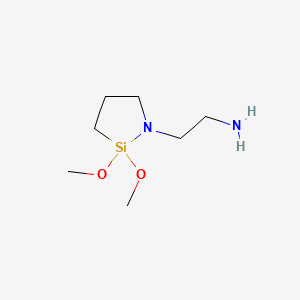
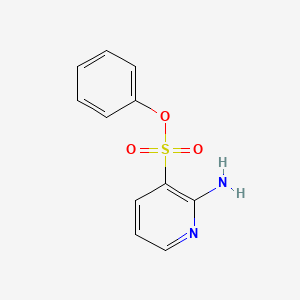

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)

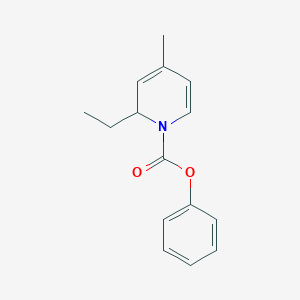
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
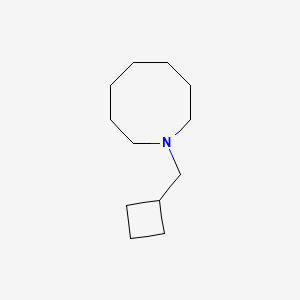
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
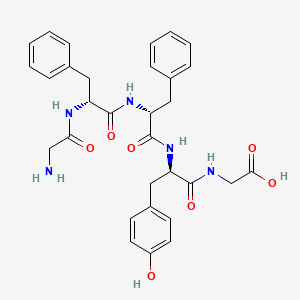
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
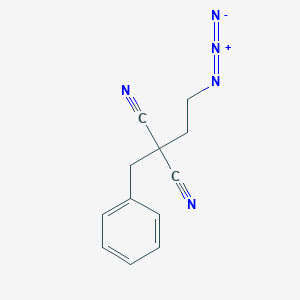
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

